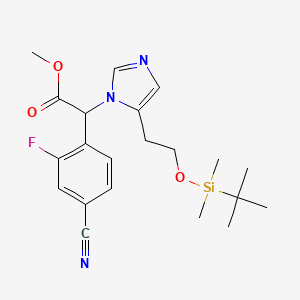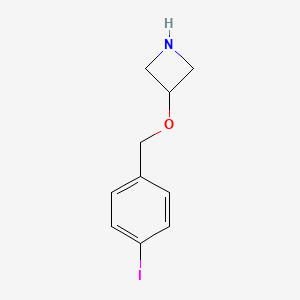
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) es un compuesto químico que pertenece a la clase de los carbonatos de fluorenilmetilo. Este compuesto se caracteriza por la presencia de un grupo fluorenilo unido a una unidad de carbonato, que a su vez está unido a un grupo 4-hidroxibutil. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios e aplicaciones científicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) típicamente implica la reacción del (9H-fluoren-9-il)metanol con cloroformiato de 4-hidroxibutil. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La reacción generalmente se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente .
Métodos de producción industrial
A escala industrial, la producción de carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción pueden mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El grupo carbonato puede reducirse para formar un alcohol.
Sustitución: El grupo hidroxilo puede sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo hidroxilo puede producir una cetona, mientras que la reducción del grupo carbonato puede producir un alcohol.
Aplicaciones Científicas De Investigación
El carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como grupo protector para alcoholes y aminas en síntesis orgánica.
Biología: El compuesto puede utilizarse en la síntesis de moléculas biológicamente activas y como sonda en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de polímeros y materiales avanzados con propiedades específicas
Mecanismo De Acción
El mecanismo de acción del carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) implica su capacidad para formar enlaces covalentes estables con las moléculas diana. El grupo fluorenilo proporciona impedimento estérico, lo que puede proteger a los grupos funcionales sensibles de reacciones no deseadas. La unidad de carbonato puede sufrir hidrólisis para liberar el grupo hidroxilo activo, que luego puede participar en reacciones químicas adicionales .
Comparación Con Compuestos Similares
Compuestos similares
- (9H-fluoren-9-il)metil (4-aminofenil)carbamato
- (9H-fluoren-9-il)metil 4-oxopiperidina-1-carboxilato
- (9H-fluoren-9-il)metil 4-metilbenceno-1-sulfonato
Unicidad
En comparación con compuestos similares, el carbonato de (9H-fluoren-9-il)metilo (4-hidroxibutil) es único debido a su combinación específica de un grupo fluorenilo y un grupo 4-hidroxibutil. Esta estructura única imparte propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones especializadas en varios campos .
Propiedades
Fórmula molecular |
C19H20O4 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 4-hydroxybutyl carbonate |
InChI |
InChI=1S/C19H20O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,20H,5-6,11-13H2 |
Clave InChI |
BTOYAZSQPOCWCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)



![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)





